molecular formula C26H18FNO5 B14099453 Methyl 4-(2-benzyl-7-fluoro-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl)benzoate

Methyl 4-(2-benzyl-7-fluoro-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl)benzoate

Cat. No.: B14099453
M. Wt: 443.4 g/mol
InChI Key: CCJQJTSLOBVWFU-UHFFFAOYSA-N
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Description

Methyl 4-(2-benzyl-7-fluoro-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl)benzoate is a complex organic compound with a unique structure that includes a chromeno-pyrrol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2-benzyl-7-fluoro-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl)benzoate typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions, followed by cyclization and functional group modifications. Specific reagents and catalysts, such as methanesulfonic acid and methylene dichloride, are often used to facilitate these reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-benzyl-7-fluoro-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide range of functionalized derivatives .

Scientific Research Applications

Methyl 4-(2-benzyl-7-fluoro-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 4-(2-benzyl-7-fluoro-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl)benzoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The compound’s unique structure allows it to bind selectively to these targets, exerting its effects through inhibition or activation of specific biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-(2-benzyl-7-fluoro-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl)benzoate is unique due to its specific combination of functional groups and structural features.

Properties

Molecular Formula

C26H18FNO5

Molecular Weight

443.4 g/mol

IUPAC Name

methyl 4-(2-benzyl-7-fluoro-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-1-yl)benzoate

InChI

InChI=1S/C26H18FNO5/c1-32-26(31)17-9-7-16(8-10-17)22-21-23(29)19-13-18(27)11-12-20(19)33-24(21)25(30)28(22)14-15-5-3-2-4-6-15/h2-13,22H,14H2,1H3

InChI Key

CCJQJTSLOBVWFU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2C3=C(C(=O)N2CC4=CC=CC=C4)OC5=C(C3=O)C=C(C=C5)F

Origin of Product

United States

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